molecular formula C5H6O3 B1296813 4,5-Dihydrofuran-3-carboxylic acid CAS No. 98021-62-6

4,5-Dihydrofuran-3-carboxylic acid

Cat. No.: B1296813
CAS No.: 98021-62-6
M. Wt: 114.1 g/mol
InChI Key: XKWMSKXDFJSKJO-UHFFFAOYSA-N
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Description

4,5-Dihydrofuran-3-carboxylic acid is an organic compound with the molecular formula C₅H₆O₃ It is a derivative of furan, a heterocyclic compound characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydrofuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-furancarboxylic acid. This reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows:

3-Furancarboxylic acid+H2Pd/C4,5-Dihydrofuran-3-carboxylic acid\text{3-Furancarboxylic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 3-Furancarboxylic acid+H2​Pd/C​4,5-Dihydrofuran-3-carboxylic acid

Another method involves the reduction of 3-furancarboxylic acid using sodium borohydride (NaBH₄) in the presence of a suitable solvent such as methanol. The reaction conditions include room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound typically follows the catalytic hydrogenation route due to its efficiency and scalability. The process involves the use of large-scale hydrogenation reactors and palladium catalysts supported on carbon. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-furancarboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Further reduction of this compound can lead to the formation of tetrahydrofuran-3-carboxylic acid.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: 3-Furancarboxylic acid.

    Reduction: Tetrahydrofuran-3-carboxylic acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

4,5-Dihydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4,5-Dihydrofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate biochemical processes through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-Furancarboxylic acid: A precursor to 4,5-Dihydrofuran-3-carboxylic acid, differing by the presence of a double bond in the furan ring.

    Tetrahydrofuran-3-carboxylic acid: A fully saturated derivative of this compound.

    2,5-Furandicarboxylic acid: A related compound with two carboxylic acid groups on the furan ring.

Uniqueness

This compound is unique due to its partially saturated furan ring, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for selective functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2,3-dihydrofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWMSKXDFJSKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341711
Record name 4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-62-6
Record name 4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydrofuran-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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